3,4-dichloro-N-(2-fluoro-5-methylphenyl)benzamide
Description
3,4-Dichloro-N-(2-fluoro-5-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms, a fluorine atom, and a methyl group attached to the benzene ring
Properties
IUPAC Name |
3,4-dichloro-N-(2-fluoro-5-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO/c1-8-2-5-12(17)13(6-8)18-14(19)9-3-4-10(15)11(16)7-9/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESYTNYWPRMUOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-(2-fluoro-5-methylphenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-fluoro-5-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed: The major products formed depend on the specific reactions and reagents used. For instance, nucleophilic substitution can yield a variety of substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
3,4-Dichloro-N-(2-fluoro-5-methylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and coatings.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2-fluoro-5-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
3,4-Dichlorobenzamide: Similar structure but lacks the fluorine and methyl groups.
2-Fluoro-5-methylbenzamide: Similar structure but lacks the chlorine atoms.
N-(2-Fluoro-5-methylphenyl)benzamide: Similar structure but lacks the chlorine atoms on the benzene ring.
Uniqueness: 3,4-Dichloro-N-(2-fluoro-5-methylphenyl)benzamide is unique due to the combination of chlorine, fluorine, and methyl substituents on the benzene ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
